Altiratinib

Content Navigation

- 1. General Information

- 2. Altiratinib (CAS 1345847-93-9): A Multi-Targeted Kinase Inhibitor for Preclinical Cancer Research

- 3. Procurement Guide: Why Altiratinib is Not Interchangeable with Other Multi-Kinase Inhibitors

- 4. Quantitative Evidence for Procuring Altiratinib: Potency, Efficacy, and Handling

CAS Number

Product Name

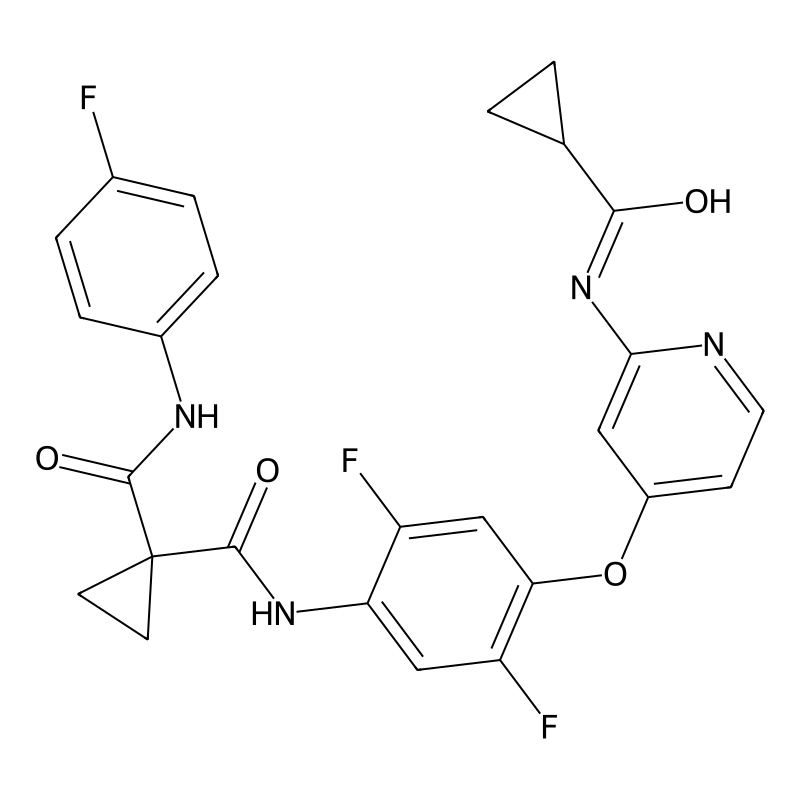

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Altiratinib (DCC-2701) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor designed to simultaneously block key pathways involved in tumor growth, angiogenesis, and therapeutic resistance. It exhibits potent, single-digit nanomolar inhibitory activity against MET, TIE2, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This specific profile allows it to target oncogenic driver mutations while also disrupting the tumor microenvironment by inhibiting three major angiogenesis and resistance pathways (HGF/MET, ANG/TIE2, and VEGF/VEGFR). Its utility in preclinical research is further supported by its demonstrated ability to penetrate the murine blood-brain barrier, making it a relevant tool for in vivo studies of primary brain cancers and metastatic disease.

References

- [1] Smith, B. D., Kaufman, M. D., Leary, C. B., et al. Altiratinib Inhibits Tumor Growth, Invasion, Angiogenesis, and Microenvironment-Mediated Drug Resistance via Balanced Inhibition of MET, TIE2, and VEGFR2. Molecular Cancer Therapeutics, 14(9), 2023–2034 (2015).

- [12] Deciphera Pharmaceuticals Presents Data on Altiratinib (DCC-2701), an Advanced Multi-targeted Kinase Inhibitor, at 26th EORTC-NCI-AACR Symposium on Molecular Targets and Cancer Therapeutics. FirstWord Pharma. (2014, November 20).

- [18] Altiratinib. PubChem. National Center for Biotechnology Information. Retrieved May 2, 2026.

Selecting a multi-kinase inhibitor based on a single target (e.g., VEGFR2) is insufficient for studies where compensatory signaling pathways are a key variable. Substitutes like Sunitinib or more selective MET inhibitors (e.g., Crizotinib) lack Altiratinib's specific, balanced, low-nanomolar co-inhibition of MET, TIE2, and VEGFR2. This balanced profile is critical for simultaneously studying primary tumor growth, angiogenesis, and resistance mechanisms driven by the HGF, VEGF, and Angiopoietin signaling axes. Using a compound with a different kinase selectivity profile would fundamentally alter the experimental system, precluding direct comparison to studies designed around Altiratinib's unique polypharmacology and making it an unsuitable replacement for investigating these interconnected pathways.

References

- [1] Smith, B. D., Kaufman, M. D., Leary, C. B., et al. Altiratinib Inhibits Tumor Growth, Invasion, Angiogenesis, and Microenvironment-Mediated Drug Resistance via Balanced Inhibition of MET, TIE2, and VEGFR2. Molecular Cancer Therapeutics, 14(9), 2023–2034 (2015).

- [2] Piao, Y., Park, S. Y., Henry, V., et al. Novel MET/TIE2/VEGFR2 inhibitor altiratinib inhibits tumor growth and invasiveness in bevacizumab-resistant glioblastoma mouse models. Neuro-Oncology, 18(9), 1245–1256 (2016).

Balanced, Low-Nanomolar Potency Across MET, TIE2, and VEGFR2 Kinases

Altiratinib demonstrates a distinct and balanced inhibition profile with single-digit nanomolar IC50 values across its primary targets: MET (2.7 nM), TIE2 (8.0 nM), and VEGFR2 (9.2 nM). This contrasts with other multi-kinase inhibitors where potency can be skewed. For example, Sunitinib is significantly more potent against VEGFR2 (IC50 = 80 nM) but lacks the potent, direct MET and TIE2 inhibition that is central to Altiratinib's mechanism. This balanced profile is a deliberate design feature to simultaneously suppress multiple tumor survival and revascularization pathways.

| Evidence Dimension | In Vitro Kinase Inhibition (IC50) |

| Target Compound Data | MET: 2.7 nM, TIE2: 8.0 nM, VEGFR2: 9.2 nM |

| Comparator Or Baseline | Sunitinib: VEGFR2 IC50 = 80 nM; does not potently target MET/TIE2. |

| Quantified Difference | Altiratinib is ~8.7x more potent against VEGFR2 than Sunitinib and adds potent MET/TIE2 inhibition. |

| Conditions | Cell-free kinase assays. |

For researchers investigating the interplay between MET-driven resistance and dual anti-angiogenic blockade (VEGF & Angiopoietin), this balanced potency is a critical feature not available in more narrowly-focused or skewed-potency inhibitors.

Demonstrated In Vivo Target Engagement and Tumor Growth Inhibition in Xenograft Models

In a MET-amplified MKN-45 gastric cancer xenograft model, a single oral dose of 30 mg/kg Altiratinib resulted in over 95% inhibition of MET phosphorylation for a full 24-hour period. This sustained target engagement translated to significant tumor growth inhibition in the same model when dosed at 30 mg/kg daily. This provides a clear, quantifiable link between oral administration, in vivo target modulation, and anti-tumor efficacy, a critical dataset for planning and justifying animal studies.

| Evidence Dimension | In Vivo MET Phosphorylation Inhibition & Tumor Growth |

| Target Compound Data | >95% inhibition of MET phosphorylation over 24 hours; significant tumor growth inhibition at 30 mg/kg/day. |

| Comparator Or Baseline | Vehicle control group in the same study showed continued tumor growth. |

| Quantified Difference | Statistically significant reduction in tumor volume versus vehicle control. |

| Conditions | MKN-45 human gastric carcinoma xenograft model in mice. |

This evidence provides researchers with a validated oral dosing regimen and confirms the compound reaches its target in vivo to produce a desired anti-tumor effect, reducing the risk and uncertainty of preclinical efficacy studies.

Solubility Profile for Practical Laboratory Handling and Formulation

For in vitro and in vivo preclinical studies, reliable compound handling and formulation are paramount. Altiratinib is readily soluble in common organic solvents such as DMSO and DMF at concentrations of approximately 10 mg/mL. For aqueous buffer preparations required for some assays or vehicle formulations, a working solution can be prepared by first dissolving in DMSO and then diluting with an aqueous buffer like PBS. A 1:2 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.25-0.33 mg/mL. This defined solubility provides a clear and reproducible protocol for preparing stock solutions and final formulations for experiments.

| Evidence Dimension | Solubility |

| Target Compound Data | DMSO: ~10 mg/mL; 1:2 DMSO:PBS (pH 7.2): ~0.3 mg/mL |

| Comparator Or Baseline | Insoluble in water alone. |

| Quantified Difference | Provides a quantitative basis for preparing stock and working solutions. |

| Conditions | Standard laboratory solvents and buffers. |

Knowing the precise solubility in standard laboratory solvents like DMSO and PBS mixtures eliminates guesswork in experiment setup, ensures solution homogeneity, and improves inter-experiment reproducibility.

In Vivo Models of Acquired Resistance to Anti-Angiogenic Therapy

Given its potent, balanced inhibition of VEGFR2 and TIE2, Altiratinib is an ideal tool for investigating mechanisms of resistance to single-pathway anti-angiogenic agents like bevacizumab. Its ability to block the ANG/TIE2 revascularization pathway, a known escape mechanism after anti-VEGF therapy, allows for direct testing of dual-pathway inhibition in overcoming resistance.

Studies of MET-Driven Tumors Requiring an Orally Bioavailable Agent

For preclinical efficacy studies in MET-amplified tumor models, such as MKN-45 gastric cancer xenografts, Altiratinib's proven oral bioavailability and sustained in vivo target inhibition make it a practical choice. It allows for less invasive oral dosing schedules while providing confidence in target engagement, which is critical for evaluating the therapeutic potential against MET-dependent cancers.

Investigating Tumor-Microenvironment Interactions in Glioblastoma Models

Altiratinib's demonstrated penetration of the murine blood-brain barrier and its activity against MET, TIE2, and VEGFR2 make it highly relevant for glioblastoma research. It can be used to explore how simultaneous inhibition of tumor cell invasion (MET) and angiogenesis (VEGFR2/TIE2) impacts tumor growth and the invasive phenotype in orthotopic brain tumor models, particularly in bevacizumab-resistant scenarios.

References

- [1] Smith, B. D., Kaufman, M. D., Leary, C. B., et al. Altiratinib Inhibits Tumor Growth, Invasion, Angiogenesis, and Microenvironment-Mediated Drug Resistance via Balanced Inhibition of MET, TIE2, and VEGFR2. Molecular Cancer Therapeutics, 14(9), 2023–2034 (2015).

- [2] Altiratinib Inhibits Tumor Growth, Invasion, Angiogenesis, and Microenvironment-Mediated Drug Resistance via Balanced Inhibition of MET, TIE2, and VEGFR2. AACR Journals. (2015, September 2).

- [5] Piao, Y., Park, S. Y., Henry, V., et al. Novel MET/TIE2/VEGFR2 inhibitor altiratinib inhibits tumor growth and invasiveness in bevacizumab-resistant glioblastoma mouse models. Neuro-Oncology, 18(9), 1245–1256 (2016).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

Explore Compound Types